molecular formula C6F9IO6 B1346924 Tris(trifluoroacetato-O)iodine CAS No. 14353-86-7

Tris(trifluoroacetato-O)iodine

Cat. No.: B1346924
CAS No.: 14353-86-7
M. Wt: 465.95 g/mol
InChI Key: LLKSJVKRWAPXNE-UHFFFAOYSA-N
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Description

Tris(trifluoroacetato-O)iodine is a chemical compound with the molecular formula C6F9IO6. It is a yellow solid that is soluble in some organic solvents, such as dimethyl sulfoxide and ethanol. This compound is known for its applications in chemical synthesis, particularly as an oxidant and catalyst in organic reactions .

Preparation Methods

Tris(trifluoroacetato-O)iodine can be synthesized through the reaction of trifluoroacetic acid and iodine. One specific preparation method involves reacting hydroiodic acid with tris(trifluoroacetic acid) anhydride in a suitable solvent . The reaction conditions typically include controlled temperature and solvent choice to ensure the desired product is obtained.

Chemical Reactions Analysis

Tris(trifluoroacetato-O)iodine undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis.

    Substitution: It can participate in electrophilic substitution reactions, particularly with aromatic compounds.

Common reagents and conditions used in these reactions include acetophenones and coumarins, which yield iodo derivatives depending on the substituents on the aromatic ring and the reaction conditions . Major products formed from these reactions include 3′- and/or 2-iodo derivatives of the starting materials.

Scientific Research Applications

Tris(trifluoroacetato-O)iodine has significant applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(trifluoroacetato-O)iodine exerts its effects involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the iodine center, which interacts with nucleophilic sites on the substrates .

Comparison with Similar Compounds

Tris(trifluoroacetato-O)iodine can be compared with other iodine-based oxidizing agents, such as:

    Iodine pentafluoride (IF5): A strong oxidizing agent used in fluorination reactions.

    Iodine monochloride (ICl): Used in organic synthesis for chlorination and iodination reactions.

The uniqueness of this compound lies in its trifluoroacetate groups, which enhance its solubility in organic solvents and its reactivity in specific organic transformations .

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

[bis[(2,2,2-trifluoroacetyl)oxy]-λ3-iodanyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F9IO6/c7-4(8,9)1(17)20-16(21-2(18)5(10,11)12)22-3(19)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSJVKRWAPXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)OI(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9IO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162452
Record name Tris(trifluoroacetato-O)iodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14353-86-7
Record name Tris(2,2,2-trifluoroacetato-κO)iodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14353-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trifluoroacetato-O)iodine
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Record name Tris(trifluoroacetato-O)iodine
Source EPA DSSTox
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Record name Tris(trifluoroacetato-O)iodine
Source European Chemicals Agency (ECHA)
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Record name TRIS(TRIFLUOROACETATO-O)IODINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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